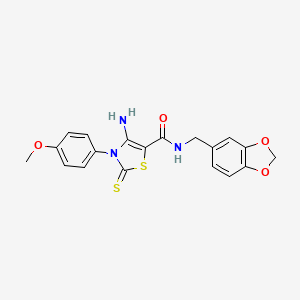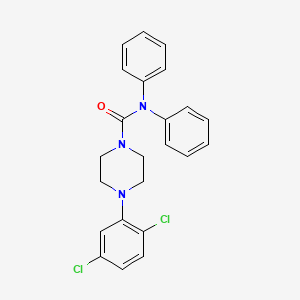![molecular formula C27H21N3O B12135044 [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is a complex organic compound that belongs to the class of indoloquinoxaline derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an indoloquinoxaline core linked to a naphthalene moiety through an ethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene typically involves a multi-step process One common method includes the cyclocondensation of an anthraquinone derivative with appropriate reagents to form the indoloquinoxaline coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroindoloquinoxalines.
Wissenschaftliche Forschungsanwendungen
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of [2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or receptors involved in cell signaling pathways, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but lacks the ethoxy and naphthalene groups.
Naphthyl-substituted quinoxalines: Similar in having a naphthalene moiety but differ in the position and nature of the substituents.
Uniqueness
[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene is unique due to its specific structural features, which confer distinct photophysical and electronic properties. These properties make it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research .
Eigenschaften
Molekularformel |
C27H21N3O |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
7-methyl-6-(2-naphthalen-1-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H21N3O/c1-18-8-6-12-21-25-27(29-23-14-5-4-13-22(23)28-25)30(26(18)21)16-17-31-24-15-7-10-19-9-2-3-11-20(19)24/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
PWMIJZLPGLKULY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12134963.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide](/img/structure/B12134969.png)
![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135007.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)

![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12135041.png)

